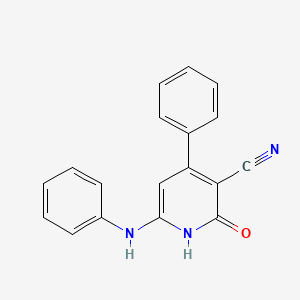![molecular formula C21H14O2 B14432416 10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one CAS No. 76197-34-7](/img/structure/B14432416.png)
10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes . This compound, in particular, has a unique structure that makes it suitable for specific scientific and industrial applications.
Preparation Methods
The synthesis of 10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one typically involves the condensation of anthracenone with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Scientific Research Applications
10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Mechanism of Action
The mechanism of action of 10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. In biological systems, it can interact with cellular components, leading to changes in fluorescence that can be used to monitor various biochemical processes .
Comparison with Similar Compounds
10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one can be compared with other anthracene derivatives such as:
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Diphenylanthracene These compounds share similar photophysical properties but differ in their specific applications and reactivity. The unique structure of this compound makes it particularly suitable for applications requiring high fluorescence quantum yields and stability .
Properties
CAS No. |
76197-34-7 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
10-[(2-hydroxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H14O2/c22-20-12-6-1-7-14(20)13-19-15-8-2-4-10-17(15)21(23)18-11-5-3-9-16(18)19/h1-13,22H |
InChI Key |
RANCWIVTRGHMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
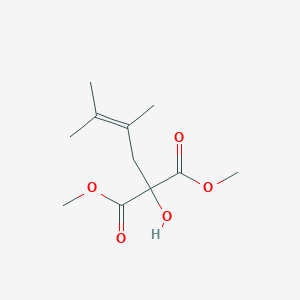

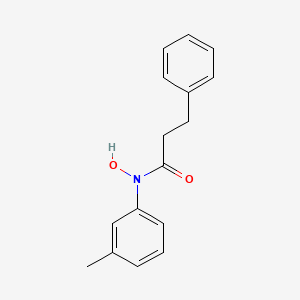
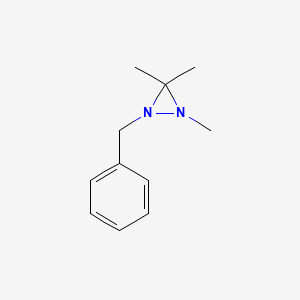

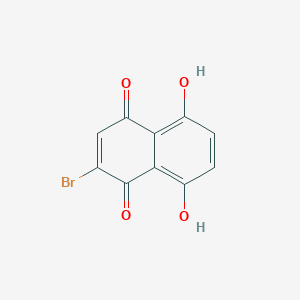
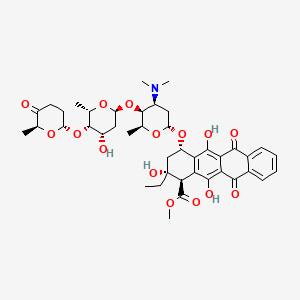
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
